molecular formula C5H8O3 B078750 (Z)-2-Hydroxymethyl-2-butenoic acid CAS No. 11042-14-1

(Z)-2-Hydroxymethyl-2-butenoic acid

Cat. No. B078750
CAS RN: 11042-14-1
M. Wt: 116.11 g/mol
InChI Key: BAOHMJZBCIUQEO-RQOWECAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Hydroxymethyl-2-butenoic acid, also known as methacrolein, is a highly reactive organic compound that is widely used in various scientific research applications. It is an alpha,beta-unsaturated aldehyde that is commonly used as a starting material for the synthesis of various chemicals. In

Scientific Research Applications

Enzyme Inhibition

  • Inhibition of Carbonic Anhydrase Isoenzymes : The synthesis of derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, closely related to (Z)-2-Hydroxymethyl-2-butenoic acid, demonstrated significant inhibitory activities against human carbonic anhydrase I and II isoenzymes. These derivatives are important for developing molecules with potential physiological implications (Oktay et al., 2016).

Microbial Analysis

  • Identification in Microbial Pyrograms : 2-Butenoic acid, another derivative, was identified as a chemical marker for poly-β-hydroxybutyrate in microbial pyrograms. This discovery helps in differentiating microbial species based on their chemical profiles (Watt et al., 1991).

Antioxidant Activity

  • Weak Antioxidant Activity : A novel butenoate derivative isolated from the fermentation broth of Aspergillus niger showed weak antioxidant activity. This indicates potential applications in exploring natural antioxidants (Yuan et al., 2006).

Synthesis and Chemical Reactions

  • Enantioselective Hydrogenation : Studies on the enantioselective hydrogenation of α- N -benzoylamino-2-butenoic acid, related to (Z)-2-Hydroxymethyl-2-butenoic acid, have been conducted for producing derivatives of α-aminobutyric acid, useful in medicinal chemistry (Brunner et al., 1986).

Other Applications

  • Genotoxic Effects in Chlorinated Water : The mutagenic activities of chlorinated butenoic acids identified in chlorinated drinking water were evaluated. One of the compounds tested was (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid, showing the importance of these studies in assessing water safety (Tikkanen & Kronberg, 1990).

properties

CAS RN

11042-14-1

Product Name

(Z)-2-Hydroxymethyl-2-butenoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(Z)-2-(hydroxymethyl)but-2-enoic acid

InChI

InChI=1S/C5H8O3/c1-2-4(3-6)5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2-

InChI Key

BAOHMJZBCIUQEO-RQOWECAXSA-N

Isomeric SMILES

C/C=C(/CO)\C(=O)O

SMILES

CC=C(CO)C(=O)O

Canonical SMILES

CC=C(CO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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